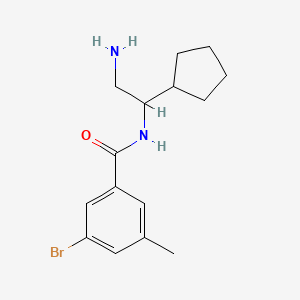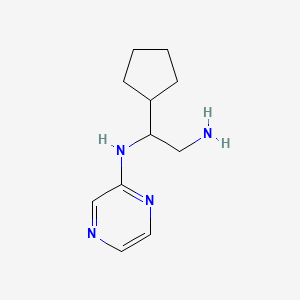![molecular formula C13H16N2O4 B6634042 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as MPAAM and is a derivative of pyridine.
Wirkmechanismus
The mechanism of action of MPAAM is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate the caspase pathway, which leads to apoptosis.
Biochemical and Physiological Effects
MPAAM has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPAAM in lab experiments is its high yield during synthesis. It is also relatively easy to purify and has good stability. However, one of the limitations of using MPAAM is its high cost, which may limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for research on MPAAM. One of the most promising areas of research is in the development of new cancer treatments. MPAAM has shown great potential in this area and further research is needed to fully understand its mechanism of action and to develop more effective treatments. Other areas of research include the development of new anti-inflammatory drugs and the study of MPAAM's effects on other diseases.
Conclusion
In conclusion, 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a promising compound that has a wide range of potential applications in scientific research. Its synthesis method is relatively straightforward and it has been found to have significant biochemical and physiological effects. More research is needed to fully understand its mechanism of action and to develop more effective treatments for diseases such as cancer and inflammation.
Synthesemethoden
The synthesis of MPAAM involves the reaction of 2-methyl-4-pyridinecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in anhydrous conditions and yields MPAAM as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
MPAAM has been extensively studied for its potential use in various fields of research. One of the most promising applications of MPAAM is in the field of cancer research. Studies have shown that MPAAM has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[4-(2-methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-6-10(2-3-14-9)13(18)15-4-5-19-8-11(15)7-12(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXPXNWYGJMCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCOCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)







![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)